molecular formula C16H14BrN B1586276 N-Phenyl-1-naphthylamine hydrobromide CAS No. 205526-65-4

N-Phenyl-1-naphthylamine hydrobromide

Cat. No. B1586276
M. Wt: 300.19 g/mol
InChI Key: TZDFBSJHUNSIEH-UHFFFAOYSA-N
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Description

N-Phenyl-1-naphthylamine is a compound that can be used as a fluorescent probe for the determination of critical micelle concentration of surfactants . It has also been used in a method for determining the concentration of organolithium and organomagnesium reagents .


Synthesis Analysis

The synthesis of N-Phenyl-1-naphthylamine involves various methods. One such method allows the recycling of unreacted aniline and/or 1-naphthylamine, which can vary the reaction time within wide limits .


Molecular Structure Analysis

The molecular formula of N-Phenyl-1-naphthylamine is C16H13N . Its molecular weight is 219.2811 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Phenyl-1-naphthylamine can be used as a fluorescent probe for the determination of critical micelle concentration of surfactants . It has also been used in a method for determining the concentration of organolithium and organomagnesium reagents .


Physical And Chemical Properties Analysis

N-Phenyl-1-naphthylamine has a molecular weight of 219.2811 . It is insoluble in water . The compound may be sensitive to prolonged exposure to air .

Scientific Research Applications

  • Environmental Science

    • N-Phenyl-1-naphthylamine has been studied for its environmental impact and exposure . The research includes understanding its environmental transport, distribution, and transformation .
    • The methods of application involve laboratory studies and simulations .
    • The outcomes of these studies include understanding the half-lives for the photochemical degradation of N-Phenyl-1-naphthylamine in water .
  • Chemistry and Material Science

    • N-Phenyl-1-naphthylamine has been used in the design of phenylnaphthylamine-type antioxidants .
    • The method involves modeling a total of 302 molecular structures of phenylnaphthylamine antioxidants based on N-Phenyl-1-naphthylamine skeletons with various substituents .
    • The results showed that amino and alkyl groups were conducive to improving antioxidant performance . Moreover, substituent positions 1, 7, and 10 of N-Phenyl-1-naphthylamine were found to be the optimal positions for modifications to improve antioxidant activity .
  • Biochemistry

    • N-Phenyl-1-naphthylamine has been studied for its interaction with β-lactoglobulin .
    • The method involves observing the fluorescence quenching spectra of β-Glu in the presence of different concentrations of AN .
    • The outcomes of these studies are not detailed in the source .
  • Major Urinary Protein (MUP) Binding

    • N-Phenyl-1-naphthylamine (NPN) is notable for its binding affinity in mouse major urinary protein (MUP) .
    • The method involves studying the binding affinity of NPN to MUP .
    • The outcomes of these studies include understanding that NPN has the greatest binding affinity of all MUP binding ligands discovered .
  • Antioxidant Design

    • N-Phenyl-1-naphthylamine has been used in the design of antioxidants .
    • The method involves studying the molecular structures of phenylnaphthylamine antioxidants based on N-Phenyl-1-naphthylamine skeletons .
    • The results showed that certain groups and positions on the N-Phenyl-1-naphthylamine skeleton were conducive to improving antioxidant performance .

Safety And Hazards

When heated to decomposition, N-Phenyl-1-naphthylamine emits toxic fumes . It is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

N-phenylnaphthalen-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFBSJHUNSIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369094
Record name N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-1-naphthylamine hydrobromide

CAS RN

205526-65-4
Record name N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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